molecular formula C14H8O6 B13130771 1,2,4,6-Tetrahydroxyanthraquinone

1,2,4,6-Tetrahydroxyanthraquinone

Cat. No.: B13130771
M. Wt: 272.21 g/mol
InChI Key: YDYZHFGRMQZMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,6-Tetrahydroxyanthraquinone is a high-purity organic compound supplied for research applications. Tetrahydroxyanthraquinones are a class of compounds recognized for their diverse biological activities and utility in material science. Research Applications and Value: In life sciences research, tetrahydroxyanthraquinones are investigated for their potential pharmacological properties. Studies on similar compounds have shown that the tetrahydroxyanthraquinone structure is a promising scaffold in medicinal chemistry, with research indicating potential for anti-cancer and antimicrobial activities . The specific positioning of hydroxyl groups is critical to its bioactivity and interaction with biological targets . In non-biological research, tetrahydroxyanthraquinones are of interest in material chemistry. Some anthraquinone derivatives have been explored for their potential use in energy storage, such as in lithium-ion batteries, due to their redox-active properties . Furthermore, certain isomers serve as potent and selective inhibitors of enzymes like protein kinase CK2, making them valuable tool compounds in biochemical research . Handling and Usage: This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the compound in a laboratory setting with appropriate personal protective equipment.

Properties

Molecular Formula

C14H8O6

Molecular Weight

272.21 g/mol

IUPAC Name

1,2,4,6-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O6/c15-5-1-2-6-7(3-5)13(19)10-8(16)4-9(17)14(20)11(10)12(6)18/h1-4,15-17,20H

InChI Key

YDYZHFGRMQZMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O

Origin of Product

United States

Preparation Methods

Natural and Biomimetic Formation via Anthocyanin Degradation

Recent research has elucidated a pathway in which 1,2,4,6-tetrahydroxyanthraquinone and related isomers are formed through the degradation of anthocyanins in plant materials under specific conditions. The process involves:

  • Initial Scission : The flavonoid skeleton of anthocyanins undergoes cleavage, producing 2,4,6-trihydroxybenzaldehyde (phloroglucinaldehyde) and a phenolic acid.
  • Condensation Reaction : Two molecules of phloroglucinaldehyde condense, especially under heated (95 °C) and neutral to slightly alkaline pH conditions (phosphate buffer, pH 7), leading to the formation of tetrahydroxylated anthraquinones, including 1,2,4,6-tetrahydroxyanthraquinone and its isomers.

Key Experimental Findings:

  • The process was successfully reproduced in model solutions and observed in heated red wine after pH adjustment.
  • Detection and structural confirmation were achieved via preparative column chromatography, nuclear magnetic resonance (NMR), and liquid chromatography/high-resolution tandem mass spectrometry (LC/HRMS).
  • The yield in natural matrices is typically low (e.g., 0.01 mg·L⁻¹ in red wine), but the pathway is significant for both food chemistry and archaeological residue analysis.

Summary Table: Natural/Biomimetic Preparation

Step Conditions Main Reagents Analytical Confirmation Yield (Example)
Anthocyanin scission Heating (95 °C), pH 7 Anthocyanin substrate NMR, LC/HRMS 0.01 mg·L⁻¹ (wine)
Condensation Neutral/alkaline, heated Phloroglucinaldehyde NMR, LC/HRMS Low

Synthetic Laboratory Methods

While natural transformation offers insight into the compound’s occurrence, synthetic routes are essential for preparative-scale production and structural studies. The following approaches are commonly reported for the synthesis of tetrahydroxyanthraquinones (with positional isomerism considered):

  • Oxidation of Polyhydroxyanthracenes : Hydroxylated anthracene derivatives can be oxidized to the corresponding anthraquinones using strong oxidizing agents such as fuming sulfuric acid or potassium dichromate. The regioselectivity of hydroxylation and subsequent oxidation is crucial to obtain the desired 1,2,4,6-substitution pattern.

  • Demethylation of Methoxy Precursors : Methoxy-substituted anthraquinones or anthracenes (e.g., tetramethoxyanthracene) are first oxidized to the quinone stage, followed by demethylation (commonly using hydrobromic acid or aluminum chloride) to yield the tetrahydroxyanthraquinone.

  • Friedel–Crafts Acylation and Cyclization : This classical approach involves the acylation of appropriately substituted benzene derivatives, followed by cyclization and subsequent oxidation/hydroxylation steps to introduce the desired hydroxyl groups.

Summary Table: Synthetic Preparation

Method Key Reagents/Conditions Advantages Limitations
Oxidation of polyhydroxyanthracenes Fuming sulfuric acid, K₂Cr₂O₇ Direct, scalable Regioselectivity challenges
Demethylation of methoxy precursors HBr, AlCl₃, Zn/NaOH High selectivity Multi-step, precursor availability
Friedel–Crafts acylation/cyclization Acyl chlorides, Lewis acids, oxidants Customizable substitution Lengthy, requires protection steps

Analytical and Purification Techniques

Regardless of the preparation route, purification and structural elucidation are critical. The following techniques are standard:

Comparative Data Table: Natural vs. Synthetic Preparation

Aspect Natural/Biomimetic Route Synthetic Laboratory Route
Substrate Anthocyanins, phloroglucinaldehyde Hydroxy/methoxy anthracenes/anthraquinones
Conditions Heating, neutral/alkaline pH Strong oxidants, demethylation reagents
Yield Very low (trace to mg·L⁻¹ scale) Moderate to high (mg–g scale)
Purification Chromatography Chromatography, recrystallization
Structural Control Limited (mixtures of isomers) High (can target specific isomers)
Analytical Methods NMR, LC/HRMS NMR, LC/HRMS, UV-Vis

Research Findings and Notes

  • The natural formation of 1,2,4,6-tetrahydroxyanthraquinone is significant in food chemistry and archaeological science, as it can serve as a marker for the degradation of anthocyanin-rich materials.
  • Synthetic methods provide greater control over purity and isomeric composition, essential for research and industrial applications.
  • The choice of preparation method depends on the intended application: analytical trace detection favors natural transformation studies, while bulk preparation for dye or research purposes relies on synthetic chemistry.
  • Analytical confirmation using NMR and LC/HRMS is indispensable for both approaches to ensure structural accuracy and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Fuming sulfuric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

Applications in Chemistry

Dye and Pigment Production
1,2,4,6-Tetrahydroxyanthraquinone is utilized as an intermediate in the synthesis of various dyes and pigments. The compound’s vibrant color properties make it suitable for applications in textiles and other materials. Its ability to undergo oxidation and reduction reactions allows for the formation of different dye structures.

Reaction TypeDescription
Oxidation Converts to quinones used in dye synthesis.
Reduction Forms leuco compounds that can be re-oxidized.
Substitution Hydroxyl groups can be replaced with other functional groups.

Biological Applications

Enzyme Inhibition
Research has demonstrated that 1,2,4,6-Tetrahydroxyanthraquinone acts as an inhibitor of several key enzymes:

  • Protein Kinase CK2 : This enzyme is crucial for cell proliferation. Inhibition by this compound may reduce tumor growth in cancer models.
  • Hepatitis C Virus NS3 Helicase : The compound exhibits significant inhibitory activity against this helicase with an IC50 value of approximately 6 µM, indicating potential as an antiviral agent.

Case Study: Antiviral Activity

In a study published in PMC, various hydroxyanthraquinones were evaluated for their inhibitory effects on HCV NS3 helicase:

CompoundIC50 (µM)
1,4-Dihydroxyanthraquinone54
1,4,5,6-Tetrahydroxyanthraquinone98
1,2,4,6-Tetrahydroxyanthraquinone 6

This data underscores the importance of structural features in determining biological activity.

Medical Applications

1,2,4,6-Tetrahydroxyanthraquinone's potential as a therapeutic agent is notable:

  • Anticancer Properties : The inhibition of Protein Kinase CK2 may lead to apoptosis in cancer cells.
  • Antifungal Activity : Preliminary studies suggest that structural analogs of this compound exhibit antifungal properties against various pathogens.

Industrial Applications

In industrial settings, 1,2,4,6-Tetrahydroxyanthraquinone is employed in:

  • Dyes and Pigments : Its vibrant colors contribute significantly to the textile industry.
  • Battery Technology : Research indicates that derivatives of this compound can enhance the performance of lithium batteries by improving electrochemical stability and capacity.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

Table 1: Comparison of Tetrahydroxyanthraquinone Derivatives

Compound Name Hydroxyl Positions Molecular Formula Key Applications/Properties Notable Findings
1,2,4,6-Tetrahydroxyanthraquinone 1, 2, 4, 6 C₁₄H₈O₆ Traditional medicine (hemostasis, anti-inflammatory), food quality biomarker Detected in Rubia species; used to monitor food degradation processes
1,4,5,6-Tetrahydroxyanthraquinone 1, 4, 5, 6 C₁₄H₈O₆ Antiviral (HCV NS3 helicase inhibition) IC₅₀ = 98 µM; three keto-phenol systems
1,4,5,8-Tetrahydroxyanthraquinone 1, 4, 5, 8 C₁₄H₈O₆ Antiviral (HCV NS3 helicase inhibition), commercial synthesis IC₅₀ = 6 µM; four keto-phenol systems; synthesized via literature methods
1,3,6,8-Tetrahydroxyanthraquinone 1, 3, 6, 8 C₁₄H₈O₆ Fungal pigment (produced by Geosmithia spp.) Major metabolite in submerged fungal cultures; structural isomerism
2,3,6,7-Tetrahydroxyanthraquinone 2, 3, 6, 7 C₁₄H₈O₆ Organic electrode materials (high-voltage applications) Synthesized via dimerization of veratrole; bio-based energy storage potential
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) 1, 2, 5, 8 C₁₄H₈O₆ Textile dye, pH indicator Oxidizes in alkaline conditions; forms complexes with metals (e.g., iron)
Carminic acid 1, 3, 4, 6* C₂₂H₂₀O₁₃ Natural dye (cosmetics, food), histological staining Contains methyl, carboxy, and glycosyl groups; derived from insects

* *Carminic acid includes additional substituents: methyl (C-8), carboxy (C-7), and a glucitol moiety (C-2).

Key Insights

Stability and Reactivity

  • Oxidative Stability: Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) oxidizes in alkaline conditions, limiting its use in basic environments .
  • Metal Complexation : Quinalizarin selectively binds iron in organic phases, whereas carminic acid’s glycosyl group enhances solubility for dye applications .

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